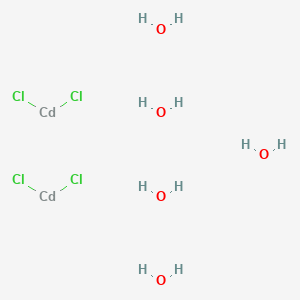
Cadmium chloride hemi(pentahydrate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cadmium chloride hemi(pentahydrate) is a white crystalline compound with the chemical formula CdCl₂·2.5H₂O. It is a hygroscopic solid, meaning it readily absorbs moisture from the air. This compound is highly soluble in water and slightly soluble in alcohol. It is commonly used in various industrial and laboratory applications due to its unique properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cadmium chloride hemi(pentahydrate) can be synthesized by dissolving cadmium metal or cadmium oxide in hydrochloric acid. The reaction is as follows: [ \text{Cd} + 2\text{HCl} \rightarrow \text{CdCl}_2 + \text{H}_2 ] The resulting solution is then evaporated at specific temperatures to obtain different hydrates. For the hemipentahydrate form, the solution is evaporated at around 20°C .
Industrial Production Methods: Industrially, cadmium chloride is produced by the reaction of molten cadmium and chlorine gas at 600°C. The hemipentahydrate form can be obtained by controlling the evaporation conditions of the cadmium chloride solution .
Análisis De Reacciones Químicas
Types of Reactions: Cadmium chloride hemi(pentahydrate) undergoes various chemical reactions, including:
Oxidation and Reduction: It can participate in redox reactions where cadmium is either oxidized or reduced.
Substitution Reactions: Cadmium chloride can react with other halides or ligands to form different cadmium complexes.
Common Reagents and Conditions:
Oxidation: Reacts with oxidizing agents like potassium permanganate.
Reduction: Can be reduced by hydrogen gas or other reducing agents.
Substitution: Reacts with sodium sulfide to form cadmium sulfide.
Major Products Formed:
Cadmium Sulfide (CdS): Formed when cadmium chloride reacts with sodium sulfide.
Cadmium Hydroxide (Cd(OH)₂): Formed in basic conditions.
Aplicaciones Científicas De Investigación
Cadmium chloride hemi(pentahydrate) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical syntheses and reactions.
Biology: Employed in studies involving cadmium’s effects on biological systems.
Medicine: Investigated for its potential use in cancer treatment due to its cytotoxic properties.
Mecanismo De Acción
Cadmium chloride hemi(pentahydrate) exerts its effects primarily through its interaction with cellular components. It can bind to proteins and enzymes, disrupting their normal function. Cadmium ions can replace essential metal ions in biological systems, leading to toxic effects. The compound is known to induce oxidative stress, leading to cellular damage and apoptosis .
Comparación Con Compuestos Similares
Cadmium Iodide (CdI₂): Similar in structure but contains iodide ions instead of chloride.
Cadmium Bromide (CdBr₂): Contains bromide ions and has similar properties.
Cadmium Fluoride (CdF₂): Contains fluoride ions and is less soluble in water compared to cadmium chloride.
Uniqueness: Cadmium chloride hemi(pentahydrate) is unique due to its high solubility in water and its ability to form various hydrates. Its hygroscopic nature and specific crystal structure make it distinct from other cadmium halides .
Propiedades
Fórmula molecular |
Cd2Cl4H10O5 |
|---|---|
Peso molecular |
456.7 g/mol |
Nombre IUPAC |
dichlorocadmium;pentahydrate |
InChI |
InChI=1S/2Cd.4ClH.5H2O/h;;4*1H;5*1H2/q2*+2;;;;;;;;;/p-4 |
Clave InChI |
DZVRGWYMCGLNKJ-UHFFFAOYSA-J |
SMILES canónico |
O.O.O.O.O.Cl[Cd]Cl.Cl[Cd]Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















